3-Amino-5-(dimethylamino)pyrazine-2-carboxylic acid
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Overview
Description
3-Amino-5-(dimethylamino)pyrazine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazine family It is characterized by the presence of amino and dimethylamino groups attached to a pyrazine ring, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(dimethylamino)pyrazine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,5-diaminopyrazine-2-carboxylic acid with dimethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(dimethylamino)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-5-(dimethylamino)pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-Amino-5-(dimethylamino)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-pyrazinecarboxylic acid
- 5-(Dimethylamino)pyrazine-2-carboxylic acid
- 3-Aminopyrazine-2-carboxamide
Uniqueness
3-Amino-5-(dimethylamino)pyrazine-2-carboxylic acid is unique due to the presence of both amino and dimethylamino groups on the pyrazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10N4O2 |
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Molecular Weight |
182.18 g/mol |
IUPAC Name |
3-amino-5-(dimethylamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C7H10N4O2/c1-11(2)4-3-9-5(7(12)13)6(8)10-4/h3H,1-2H3,(H2,8,10)(H,12,13) |
InChI Key |
TVKFTHCBNMFRSM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CN=C(C(=N1)N)C(=O)O |
Origin of Product |
United States |
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